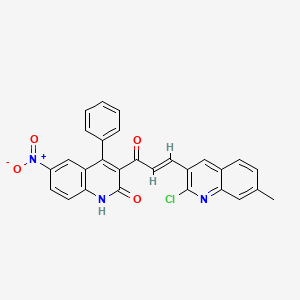

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .

Synthesis Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Molecular Structure Analysis

The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .

Chemical Reactions Analysis

The yield of the reaction was 71%; mp: 188–190°C; IR (KBr): 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1; 1 H NMR (DMSO-d 6, 500 MHz) δ (ppm): 8.69 (t, J = 6.0 Hz, 1H, NH), 7.36 (d, J = 8.4 Hz, 2H, H 3, 5), 7.31 (s, 2H, NH 2), 7.24 (d, J = 8.4 Hz, 2H, H 2, 6), 4.28 (d, J = 6 Hz, 2H, CH 2 -phe), 3.33 (s, 2H, CH 2); 13 C NMR (DMSO-d 6, 125 MHz) δ (ppm): 170.4, 167.5, 159.3, 159.2, 149.4, 138.5, 131.8, 129.5, 128.6, 42.3, 38.2, 38.1 ppm; mass spectra (M +) at m / z 359.26 .

Physical And Chemical Properties Analysis

The 1H NMR spectrum showed triplet signal at δ = 1.39 ppm corresponding to methyl group of OCH 2 CH 3, two singlet signals at 2.31 and 2.52 ppm corresponding to the CH 3 groups, quartet signal at 4.33 ppm corresponding to methylene group of OCH 2 CH 3 and two doublet signals at 8.33 and 8.42 ppm of the protons of 4-NO 2 C 6 H 4 .

Scientific Research Applications

Antimicrobial Agents

Compounds with a 1,3,4-thiadiazole moiety have been found to have potent antimicrobial properties . For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against E. coli, B. mycoides, and C. albicans, with four compounds showing particularly strong antimicrobial activity .

Antifungal Agents

1,3,4-Thiadiazole derivatives have also been found to exhibit good antifungal activities . In one study, a series of novel 1,3,4-thiadiazole derivatives of glucosides showed good antifungal activities, particularly against Phytophthora infestans .

Antibacterial Agents

1,3,4-Thiadiazole compounds have been found to exhibit antibacterial activities against various bacteria . However, the antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) were found to be moderate to poor .

Anticancer Agents

1,3,4-Thiadiazole moiety has been associated with anticancer properties . However, specific studies on “Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate” in this context are not readily available.

Antidiabetic Agents

Compounds with a 1,3,4-thiadiazole scaffold have been associated with antidiabetic properties . However, specific studies on “Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate” in this context are not readily available.

Antihypertensive Agents

1,3,4-Thiadiazole compounds have been associated with antihypertensive properties . However, specific studies on “Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate” in this context are not readily available.

Mechanism of Action

Safety and Hazards

Future Directions

The synthesized polymers exhibit high activity to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans). The new polymers were mixed with three film-forming agents: polyvinyl alcohol, hydroxyethyl cellulose, and carboxymethyl cellulose to form six film dressings . Therefore, these compounds might be a promising candidate for further evaluation.

properties

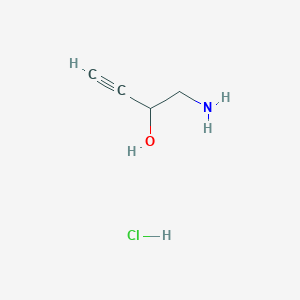

IUPAC Name |

ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUAOCYSHLFKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2503848.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)

![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)

![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)